molecular formula C13H11F3N2O2 B13910464 Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate

Cat. No.: B13910464
M. Wt: 284.23 g/mol
InChI Key: VATZWIDNCRHSNY-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the imidazole ring, which is further connected to a benzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or imidazole derivatives.

Scientific Research Applications

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Lacks the imidazole ring, making it less versatile in biological applications.

    1-Methyl-4-(trifluoromethyl)-1H-imidazole: Lacks the benzoate ester, limiting its use in esterification reactions.

Uniqueness

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate is unique due to the combination of the trifluoromethyl group, imidazole ring, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

methyl 4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzoate

InChI

InChI=1S/C13H11F3N2O2/c1-18-7-10(13(14,15)16)17-11(18)8-3-5-9(6-4-8)12(19)20-2/h3-7H,1-2H3

InChI Key

VATZWIDNCRHSNY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)C(=O)OC)C(F)(F)F

Origin of Product

United States

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